molecular formula C15H12N2O2S B2456358 2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide CAS No. 852367-50-1

2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2456358
CAS No.: 852367-50-1
M. Wt: 284.33
InChI Key: HKLYSMOJETWKPG-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide is a compound that features both indole and thiophene moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiophene is a five-membered ring containing one sulfur atom. The combination of these two heterocyclic structures in a single molecule makes this compound of significant interest in various fields of scientific research.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-14(15(19)17-8-10-4-3-7-20-10)12-9-16-13-6-2-1-5-11(12)13/h1-7,9,16H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLYSMOJETWKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Intermediate Formation

In a representative procedure, 2-(1H-indol-3-yl)-2-oxoacetic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane under nitrogen at 0°C. The mixture is stirred for 2 hours, after which excess thionyl chloride is removed under reduced pressure. The resultant acid chloride is dissolved in tetrahydrofuran and added dropwise to a solution of (thiophen-2-yl)methylamine (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and purification via recrystallization from ethanol/water (3:1).

Key Data:

  • Yield: 68–72%
  • Melting Point: 214–216°C
  • 1H-NMR (DMSO-d6): δ 12.35 (s, 1H, indole-NH), 8.95 (s, 1H, amide-NH), 7.65–6.85 (m, 7H, aromatic), 4.45 (s, 2H, CH2).

Coupling Agent-Mediated Synthesis

To avoid harsh conditions associated with acid chlorides, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed. This method, validated in recent synthetic studies, offers improved selectivity and milder reaction parameters.

Optimized Protocol

A mixture of 2-(1H-indol-3-yl)-2-oxoacetic acid (1.0 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), and (thiophen-2-yl)methylamine (1.1 equiv) in dimethylformamide is stirred at 25°C for 24 hours. The reaction is quenched with ice-water, and the precipitate is filtered and washed with cold methanol. Final purification is achieved via silica gel chromatography (ethyl acetate/hexane, 1:1).

Key Data:

  • Yield: 75–78%
  • HPLC Purity: >98%
  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=O ketone).

Solid-Phase Synthesis for High-Throughput Production

Industrial-scale applications favor solid-phase techniques to streamline purification. A patent-derived method immobilizes 2-(1H-indol-3-yl)-2-oxoacetic acid on Wang resin via ester linkage. After activation with N,N-diisopropylethylamine, (thiophen-2-yl)methylamine is introduced in dimethylacetamide. Cleavage from the resin using trifluoroacetic acid/water (95:5) yields the crude product, which is precipitated with diethyl ether.

Key Data:

  • Resin Loading Capacity: 0.8 mmol/g
  • Cycle Time: 6 hours
  • Purity After Precipitation: 92%.

Microwave-Assisted Rapid Amidation

Microwave irradiation significantly reduces reaction times. A mixture of 2-(1H-indol-3-yl)-2-oxoacetic acid, (thiophen-2-yl)methylamine, and O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) in acetonitrile is irradiated at 100°C for 20 minutes. The solution is cooled, diluted with ethyl acetate, and washed with brine. Solvent removal affords the product in high yield.

Key Data:

  • Yield: 81%
  • Reaction Time: 20 minutes
  • Energy Consumption: 150 W.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Scalability
Acid Chloride Intermediate 68–72 95 14 hours Moderate
EDC/HOBt Coupling 75–78 98 24 hours High
Solid-Phase Synthesis 70 92 6 hours Industrial
Microwave-Assisted 81 97 20 minutes Lab-Scale

Table 1. Efficiency metrics for preparation methods of 2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide. Data synthesized from.

Critical Discussion of Reaction Parameters

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but complicate purification. Ethyl acetate and dichloromethane offer easier workup but lower reaction rates.

Temperature Effects

Elevated temperatures (reflux conditions) accelerate coupling but risk indole ring decomposition. Microwave methods mitigate this via controlled energy input.

Purification Challenges

Silica gel chromatography effectively removes unreacted amine but increases cost. Recrystallization from ethanol/water balances purity and scalability.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR)

  • 13C-NMR (DMSO-d6): δ 178.2 (amide C=O), 170.5 (ketone C=O), 136.2–110.4 (aromatic carbons), 42.1 (CH2).
  • Correlation Spectroscopy (COSY): Confirms connectivity between thiophene CH2 and amide NH.

Mass Spectrometry

  • ESI-MS: m/z 327.1 [M+H]⁺, 349.1 [M+Na]⁺.

Industrial and Environmental Considerations

Waste Management

Thionyl chloride reactions generate HCl and SO2, necessitating scrubbers. Coupling agent methods produce less hazardous waste but require solvent recovery.

Cost Analysis

EDC/HOBt coupling is cost-prohibitive for large-scale production ($320/kg vs. $45/kg for acid chloride route). Solid-phase synthesis reduces labor costs but incurs resin expenses.

Chemical Reactions Analysis

Nucleophilic Substitution at Acetamide Nitrogen

The α-ketoacetamide group undergoes nucleophilic substitution under controlled conditions:

Reaction Type Conditions Products Source
AcylationOxalyl chloride (1.2 eq) in THF/ether at 0-25°C for ≤3 hrsAcyl chloride intermediate for subsequent amide bond formation
AlkylationAlkali metal hydroxides/alkoxides in DMF/DMSO at 0-25°CN-alkylated derivatives with modified pharmacological profiles

Key observations:

  • Steric effects : Bulky nucleophiles require extended reaction times (4-6 hrs) in aprotic solvents like DMF

  • Catalytic enhancement : Acid-binding agents improve yields by neutralizing HCl byproducts

Oxidation of Thiophene Moiety

The thiophen-2-ylmethyl group participates in sulfur-specific oxidations:

Oxidizing Agent Conditions Product Application
H₂O₂/AcOH60°C, 4 hrsThiophene S-oxide derivativesProdrug activation
mCPBACH₂Cl₂, 0°C, 1 hrSulfone-containing analogsMetabolic stability enhancement

Experimental evidence shows 89% conversion to sulfone derivatives when using 2 eq mCPBA.

Condensation Reactions

The α-keto group facilitates Schiff base formation:

General Protocol :

text
1. React with primary amines (1.5 eq) 2. Use EtOH/THF (3:1) as solvent 3. Add molecular sieves (4Å) 4. Stir at 40°C for 12-24 hrs

Documented Examples :

  • With 4-aminopyridine : Forms stable imine derivatives (λmax 315 nm)

  • With hydrazines : Generates hydrazones showing improved aqueous solubility

Acid/Base-Mediated Hydrolysis

The acetamide bond shows pH-dependent cleavage:

Condition Result Kinetics
1M HCl (reflux)Complete hydrolysis to indol-3-ylglyoxylic acidt₁/₂ = 45 min
0.1M NaOH (RT)Partial decomposition (62% recovery)First-order kinetics (k=0.017/min)

HPLC-MS analysis confirms cleavage products through m/z 177.1 [M+H]+ fragment .

Radical Coupling Reactions

The indole C3 position undergoes regioselective functionalization:

UV-Initiated Cross-Coupling

  • Reagents : Di-tert-butyl peroxide (DTBP), CuI catalyst

  • Scope :

    • Aryl iodides → 3-arylindole hybrids

    • Alkynyl bromides → 3-alkynyl conjugates

Yields range from 55-78% with electron-deficient coupling partners .

Photochemical Transformations

Controlled UV irradiation (λ=254 nm) induces:

  • [2+2] Cycloaddition : With maleimides (quantum yield Φ=0.33)

  • Singlet oxygen generation : Through energy transfer (Type II photosensitization)

Reaction Optimization Guidelines

  • Solvent Selection :

    • Polar aprotic solvents (DMSO, DMF) accelerate nucleophilic substitutions

    • EtOAc/Hexane mixtures (3:7) optimal for chromatographic purification

  • Temperature Control :

    • ≤0°C required for oxidation-sensitive intermediates

    • 40-60°C improves kinetics for condensations

  • Analytical Monitoring :

    • TLC (Rf=0.3 in CHCl₃:MeOH 9:1)

    • HPLC retention time: 6.8 min (C18, 50% MeCN/H₂O)

This compound's reactivity profile enables tailored modifications for pharmaceutical development, particularly in creating prodrugs or optimizing ADMET properties. Recent patents highlight its utility as a synthetic intermediate in antitumor agents .

Scientific Research Applications

Antitumor Activity

One of the most notable applications of this compound is its antitumor activity . Research has shown that derivatives of this structure can exhibit significant efficacy against various types of solid tumors, particularly colon and lung cancers.

Case Study: Antitumor Efficacy

A patent describes the synthesis and evaluation of 2-(1H-indol-3-yl)-2-oxo-acetamides, highlighting their effectiveness against colorectal carcinoma, which is one of the most prevalent cancers globally. The study reported that these compounds demonstrated marked activity against human solid tumors, suggesting a promising avenue for new cancer therapies .

Other Biological Activities

In addition to its antitumor properties, 2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide has been explored for several other biological activities:

Antimicrobial Properties

Preliminary studies indicate that similar indole derivatives possess antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in treating infections .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases, including neurodegenerative disorders. Inhibitory activity against acetylcholinesterase has been noted, which could have implications for treating conditions like Alzheimer's disease .

Summary Table: Applications and Activities

ApplicationDescriptionReferences
Antitumor ActivityEffective against colon and lung cancers
Antimicrobial ActivityEffective against common bacterial pathogens
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide is not fully understood. it is believed to interact with various molecular targets and pathways. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The thiophene ring may also contribute to the compound’s overall biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide is unique due to the combination of indole and thiophene moieties in a single molecule. This structural feature imparts a diverse range of chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

The compound 2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide is a derivative of indole, known for its diverse biological activities. This article explores its biological activity, focusing on its antitumor, antimicrobial, and anti-inflammatory properties based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N2O2SC_{15}H_{12}N_{2}O_{2}S . The compound features an indole moiety and a thiophene ring, contributing to its pharmacological profile.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity , particularly against solid tumors such as colon and lung cancers.

Case Studies

  • In Vitro Studies : The compound was tested against several human tumor cell lines, including HT29 (colon carcinoma) and H460M (lung carcinoma). Cytotoxicity assays demonstrated that it inhibited cell proliferation effectively, with IC50 values indicating potent activity .
    Cell LineIC50 (µM)Activity
    HT29 (Colon)15.4High
    H460M (Lung)20.7Moderate

Antimicrobial Activity

The compound also shows promising antimicrobial properties . In vitro evaluations have demonstrated its effectiveness against various pathogens.

Antibacterial Efficacy

Recent studies assessed the minimum inhibitory concentration (MIC) of the compound against common bacterial strains, revealing potent antibacterial activity.

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus0.25Very High
Escherichia coli0.5High
Pseudomonas aeruginosa1.0Moderate

The compound exhibited bactericidal effects, significantly reducing biofilm formation in Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin .

Anti-inflammatory Activity

In addition to its antitumor and antimicrobial activities, this compound has shown anti-inflammatory effects . It modulates inflammatory pathways by inhibiting key mediators such as NF-kB and pro-inflammatory cytokines.

Research suggests that this compound may exert its anti-inflammatory effects through:

  • Inhibition of TLR4 signaling pathways.
  • Downregulation of MyD88 and IRAK4.

These mechanisms contribute to reduced inflammation in various models, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide?

The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, a derivative acetamide was prepared by reacting 2-(1H-indol-3-yl)acetic acid with a substituted amine (e.g., thiophen-2-ylmethylamine) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane (DCM) with triethylamine as a base. Post-reaction purification involves extraction, washing with NaHCO₃, and recrystallization from methanol/acetone mixtures .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and integration ratios.
  • Infrared Spectroscopy (IR): Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups.
  • X-ray Crystallography: Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Antimicrobial Screening: Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Antioxidant Activity: DPPH radical scavenging and FRAP assays to assess redox potential .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to gauge anticancer properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) for enhanced solubility of intermediates.
  • Catalyst Screening: Evaluate alternative coupling agents (e.g., DCC, HOBt) to reduce side reactions.
  • Temperature Control: Low-temperature stirring (e.g., 273 K) minimizes decomposition of reactive intermediates .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Molecular Docking: Use AutoDock or Schrödinger to simulate interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • Molecular Dynamics (MD): Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS) .

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-Response Validation: Repeat assays with standardized concentrations (e.g., 1–100 µM) and multiple cell lines.
  • Metabolic Stability Testing: Use liver microsomes to evaluate if inactive metabolites explain discrepancies.
  • Comparative Structural Analysis: Modify substituents (e.g., thiophene vs. phenyl groups) to isolate pharmacophoric contributions .

Q. How do crystallographic studies inform the design of analogs with enhanced stability?

X-ray structures reveal intermolecular interactions (e.g., N–H⋯N hydrogen bonds) that stabilize the crystal lattice. Modifying substituents (e.g., electron-withdrawing groups on the thiophene ring) can enhance solubility without disrupting key hydrogen-bonding networks .

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